molecular formula C16H22N2O5 B100036 2-(2-{[(Benzyloxy)carbonyl]amino}propanamido)pentanoic acid CAS No. 18921-54-5

2-(2-{[(Benzyloxy)carbonyl]amino}propanamido)pentanoic acid

Cat. No.: B100036
CAS No.: 18921-54-5
M. Wt: 322.36 g/mol
InChI Key: LDWKLEOJLPWEIE-AAEUAGOBSA-N
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Description

2-(2-{[(Benzyloxy)carbonyl]amino}propanamido)pentanoic acid is a complex organic compound that features a benzyloxycarbonyl-protected amino group. This compound is notable for its applications in peptide synthesis and as an intermediate in the production of various pharmaceuticals. Its structure includes a carboxylic acid group, an amide linkage, and a benzyloxycarbonyl-protected amino group, making it a versatile building block in organic chemistry .

Preparation Methods

The synthesis of 2-(2-{[(Benzyloxy)carbonyl]amino}propanamido)pentanoic acid typically involves multiple steps:

    Protection of the Amino Group: The amino group is protected using benzyloxycarbonyl chloride in the presence of a base such as triethylamine. This step ensures that the amino group does not participate in subsequent reactions.

    Formation of the Amide Bond: The protected amino acid is then coupled with another amino acid or peptide using coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).

    Deprotection: The benzyloxycarbonyl group is removed using hydrogenation with palladium on carbon (Pd/C) or by treatment with strong acids like trifluoroacetic acid (TFA).

Industrial production methods may involve automated peptide synthesizers that streamline these steps, ensuring high purity and yield .

Chemical Reactions Analysis

2-(2-{[(Benzyloxy)carbonyl]amino}propanamido)pentanoic acid undergoes several types of chemical reactions:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride (LiAlH4) to reduce amide groups to amines.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common reagents and conditions for these reactions include organic solvents like dichloromethane (DCM) and dimethylformamide (DMF), as well as catalysts like palladium on carbon (Pd/C) and bases like sodium hydroxide (NaOH). Major products formed from these reactions include modified peptides and amino acids .

Scientific Research Applications

2-(2-{[(Benzyloxy)carbonyl]amino}propanamido)pentanoic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-{[(Benzyloxy)carbonyl]amino}propanamido)pentanoic acid involves its role as a protected amino acid derivative. The benzyloxycarbonyl group protects the amino group from unwanted reactions, allowing for selective synthesis of peptides and proteins. Upon deprotection, the free amino group can participate in various biochemical reactions, including enzyme catalysis and protein-protein interactions. The compound’s molecular targets include enzymes involved in peptide bond formation and hydrolysis, as well as receptors and transporters in biological systems .

Comparison with Similar Compounds

Properties

CAS No.

18921-54-5

Molecular Formula

C16H22N2O5

Molecular Weight

322.36 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-(phenylmethoxycarbonylamino)propanoyl]amino]pentanoic acid

InChI

InChI=1S/C16H22N2O5/c1-3-7-13(15(20)21)18-14(19)11(2)17-16(22)23-10-12-8-5-4-6-9-12/h4-6,8-9,11,13H,3,7,10H2,1-2H3,(H,17,22)(H,18,19)(H,20,21)/t11-,13-/m0/s1

InChI Key

LDWKLEOJLPWEIE-AAEUAGOBSA-N

Isomeric SMILES

CCC[C@@H](C(=O)O)NC(=O)[C@H](C)NC(=O)OCC1=CC=CC=C1

SMILES

CCCC(C(=O)O)NC(=O)C(C)NC(=O)OCC1=CC=CC=C1

Canonical SMILES

CCCC(C(=O)O)NC(=O)C(C)NC(=O)OCC1=CC=CC=C1

18921-54-5

Pictograms

Irritant

Origin of Product

United States

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